molecular formula C13H17BClFO3 B6297418 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester CAS No. 1628684-12-7

6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester

Cat. No.: B6297418
CAS No.: 1628684-12-7
M. Wt: 286.53 g/mol
InChI Key: PCDOKWPJETUXGA-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a high-purity aryl boronic acid ester intended for research and development purposes. Compounds of this class are primarily valued as key synthetic intermediates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . These reactions are fundamental in constructing carbon-carbon bonds, enabling the synthesis of complex biaryl structures often found in pharmaceuticals and agrochemicals . The specific substitution pattern on the phenyl ring—featuring chloro, fluoro, and methoxy groups—makes this reagent a versatile building block for introducing a sterically and electronically distinct phenyl moiety into target molecules. The pinacol ester group enhances the stability and handling properties of the boronic acid functionality, facilitating storage and use . As a research chemical, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult relevant safety data sheets and conduct all necessary risk assessments before use.

Properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDOKWPJETUXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The esterification proceeds via a dehydration pathway:
Boronic Acid+PinacolDehydrating AgentBoronic Acid Pinacol Ester+H2O\text{Boronic Acid} + \text{Pinacol} \xrightarrow{\text{Dehydrating Agent}} \text{Boronic Acid Pinacol Ester} + \text{H}_2\text{O}
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the boronic acid.

Detailed Laboratory-Scale Synthesis

Standard Procedure

Reagents :

  • 6-Chloro-2-fluoro-3-methoxyphenylboronic acid

  • Pinacol (1.2 equiv)

  • Anhydrous diethyl ether (Et2_2O) or tetrahydrofuran (THF)

  • Dehydrating agent (e.g., molecular sieves, MgSO4_4)

Steps :

  • Reaction Setup : Dissolve pinacol (6 mmol) in anhydrous Et2_2O (10 mL).

  • Boronic Acid Addition : Add 6-chloro-2-fluoro-3-methoxyphenylboronic acid (5 mmol) under nitrogen atmosphere.

  • Dehydration : Stir the mixture at room temperature for 12–24 hours with 4Å molecular sieves.

  • Workup : Filter to remove dehydrating agents, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient).

Yield : ~75–85% (extrapolated from analogous reactions).

Optimization Considerations

  • Solvent Choice : Et2_2O offers superior water scavenging, while THF accelerates reaction kinetics.

  • Temperature : Prolonged room-temperature stirring ensures complete conversion without side reactions.

  • Purification : Silica gel chromatography (95:5 hexane/ethyl acetate) effectively isolates the product.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and reproducibility:

  • Reactor Type : Tubular flow reactors enable precise control of residence time and temperature.

  • Solvent Recovery : Distillation systems recycle Et2_2O, reducing costs and environmental impact.

  • Catalyst-Free : The reaction proceeds stoichiometrically, avoiding costly palladium catalysts.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98%HPLC (C18 column)
Residual Solvents<500 ppm (Et2_2O)GC-MS
Moisture Content<0.1%Karl Fischer titration

Comparative Analysis of Methods

Laboratory vs. Industrial Synthesis

FactorLaboratory ScaleIndustrial Scale
Reaction Time 24 hours2–4 hours (flow reactor)
Yield 75–85%80–90%
Purification Column chromatographyCrystallization
Cost Efficiency ModerateHigh

Challenges and Mitigations

  • Hydrolysis Risk : Anhydrous conditions and molecular sieves minimize boronic acid degradation.

  • Byproduct Formation : Excess pinacol (1.2 equiv) drives the reaction to completion, reducing unreacted boronic acid.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation (100°C, 30 min) can reduce reaction times by 80% while maintaining yields >80%. This method is under investigation for scale-up.

Green Chemistry Approaches

  • Solvent Alternatives : Cyclopentyl methyl ether (CPME) offers a safer, biodegradable alternative to Et2_2O.

  • Catalytic Pinacol : Substoichiometric pinacol (0.1 equiv) with acid catalysts (e.g., p-TsOH) shows promise but requires further validation.

Case Study: Process Optimization

A 2023 study optimized the synthesis using design of experiments (DoE):

  • Variables : Solvent (Et2_2O vs. THF), pinacol equivalency (1.0–1.5), temperature (20–40°C).

  • Optimal Conditions : THF, 1.2 equiv pinacol, 25°C, yielding 87% product.

  • Key Insight : THF’s higher polarity improved boronic acid solubility, enhancing reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling Reactions

One of the primary applications of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is in Suzuki–Miyaura coupling reactions. This reaction is fundamental for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl or vinyl halides with various nucleophiles in the presence of palladium catalysts and bases, such as potassium carbonate.

Mechanism Overview

The mechanism involves several key steps:

  • Oxidative Addition : The palladium catalyst forms a complex with the halide.
  • Transmetalation : The boronic ester transfers its aryl group to the palladium complex.
  • Reductive Elimination : The final product is formed as the palladium returns to its original state.

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound is employed to synthesize biologically active compounds and drug candidates. Its unique electronic properties allow for selective coupling reactions that are crucial for developing pharmaceuticals. For instance, it has been used in the synthesis of intermediates for herbicides and other agrochemicals, showcasing its versatility in creating compounds with specific biological activities .

Case Studies

Several studies have highlighted its effectiveness in synthesizing derivatives with enhanced pharmacological properties. For example, it has been utilized to produce 6-(4-chloro-2-fluoro-3-substituted phenyl)-4-aminopicolinate, an intermediate relevant to herbicide development .

Material Science

Development of Advanced Materials

The compound also finds applications in material science, particularly in creating materials with desired electronic and optical properties. Its ability to form stable carbon-carbon bonds makes it suitable for synthesizing polymers and other materials that require precise structural characteristics .

Mechanism of Action

The primary mechanism of action for 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves:

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The compound’s structural analogs vary in substituent type and position, affecting molecular weight, solubility, and reactivity. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester Cl, F, OMe Not explicitly listed Balanced electronic effects; moderate steric hindrance
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester F, CO2Me 280.10 Electron-withdrawing CO2Me group enhances cross-coupling reactivity
2-Fluoro-6-hydroxyphenylboronic acid pinacol ester F, OH 238.07 Hydroxyl group increases polarity; limited solubility in non-polar solvents
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester Cl, F, OEt 300.56 Ethoxy group improves solubility in ethers; higher steric bulk
2-Fluoro-4-methylthiophenylboronic acid pinacol ester F, SMe 268.16 Thioether group enhances electron-richness; potential for S-based reactions

Key Observations :

  • Electron-withdrawing groups (e.g., CO2Me, Cl, F) increase electrophilicity, improving cross-coupling efficiency .
  • Bulky substituents (e.g., OEt) may reduce reaction rates due to steric hindrance .
  • Polar groups (e.g., OH) limit solubility in hydrocarbons but enhance water compatibility .

Solubility in Organic Solvents

highlights that pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:

Solvent Phenylboronic Acid Pinacol Ester Notes
Chloroform Moderate High Preferred for reactions requiring high concentrations
3-Pentanone High High Suitable for ketone-compatible reactions
Methylcyclohexane Very Low Low Limited utility in hydrocarbon systems

The target compound’s methoxy group likely enhances solubility in ethers and ketones, similar to 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is highly dependent on substituent effects:

  • Electron-deficient substrates (e.g., nitro or CO2Me groups) react faster due to increased boron electrophilicity. For instance, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H2O2, forming a detectable intermediate at 405 nm .
  • Steric hindrance : The ethoxy group in 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester may slow coupling, whereas the target compound’s smaller methoxy group balances reactivity and steric effects .
  • Thioether-containing analogs (e.g., 2-Fluoro-4-methylthiophenylboronic acid pinacol ester) show unique reactivity in sulfur-mediated transformations .

Biological Activity

6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • Chemical Formula: C12H14BClFNO3
  • Molecular Weight: 273.60 g/mol
  • CAS Number: 1072944-93-4

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: It has shown significant effects against various bacterial strains, indicating potential as an antibacterial agent.
  • Antifungal Properties: Research suggests effectiveness against certain fungal pathogens, which could be beneficial in treating fungal infections.
  • Anti-inflammatory Effects: Preliminary studies indicate that this compound may reduce inflammation markers, suggesting potential use in inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which can modulate the activity of target proteins involved in disease pathways .

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Receptor Modulation: It may act as a modulator for various receptors implicated in inflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial potential .
  • Anti-inflammatory Research:
    • In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures treated with lipopolysaccharide (LPS) . This suggests that it could serve as a therapeutic agent in conditions characterized by chronic inflammation.
  • Fungal Inhibition Analysis:
    • Testing against Candida albicans indicated that the compound inhibited fungal growth with an IC50 value of 25 µg/mL, highlighting its potential as an antifungal treatment option.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
Anti-inflammatoryMacrophages (LPS-induced)Reduced TNF-alpha and IL-6
AntifungalCandida albicansIC50 = 25 µg/mL

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester?

The synthesis typically involves palladium- or iron-catalyzed cross-coupling reactions. For example, aryl fluorides undergo defluoroborylation using bis(pinacolato)diboron (B₂pin₂) in the presence of LiHMDS (lithium hexamethyldisilazide). The chloro and methoxy substituents may require protection during synthesis to avoid side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity (>97% by GC/HPLC) .

Q. How is the purity and structural integrity of this boronic ester verified?

Analytical methods include:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment (>97% threshold) .
  • Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., distinguishing chloro vs. fluoro environments via 19F^{19}\text{F} NMR).
  • Mass Spectrometry (MS) for molecular weight validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What precautions are necessary for handling and storage?

Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Moisture-sensitive boronic esters degrade via protodeboronation, so glovebox or Schlenk techniques are recommended .

Advanced Research Questions

Q. How do the chloro, fluoro, and methoxy substituents influence Suzuki-Miyaura cross-coupling efficiency?

  • Electron-withdrawing groups (Cl, F) enhance oxidative addition but may slow transmetallation.
  • Methoxy groups increase steric hindrance and electron density, potentially reducing coupling yields.
    Optimization strategies include:
  • Adjusting catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Modifying reaction temperature (80–110°C) and base (K₂CO₃ vs. CsF) to balance reactivity and stability .

Q. What analytical challenges arise when characterizing this compound, and how are they resolved?

  • Overlapping NMR signals : Use 13C^{13}\text{C}-1H^{1}\text{H} HSQC or DEPT experiments to resolve methoxy and aromatic protons.
  • Boronate stability : Rapid analysis (e.g., inline IR monitoring) minimizes decomposition.
  • Trace impurities : Employ two-dimensional chromatography (2D-TLC or 2D-HPLC) for isolation .

Q. Are there contradictions in reported synthetic yields, and how can they be addressed?

Discrepancies often stem from:

  • Catalyst source : Commercial Pd catalysts vary in ligand purity (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).
  • Substituent protection : Unprotected methoxy groups may lead to demethylation under harsh conditions.
    Reproducibility requires strict control of anhydrous conditions and catalyst lot consistency .

Q. How does this compound compare to structurally similar boronic esters in reactivity?

Comparative studies show:

  • Fluoro substituents increase electrophilicity at the boron center, accelerating transmetallation.
  • Chloro groups may induce steric clashes in bulky substrates (e.g., ortho-substituted aryl halides).
    Benchmark against analogs like 3-fluoro-4-methoxyphenylboronic acid pinacol ester (CAS 903895-56-7) to assess electronic effects .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Catalyst: Pd(dppf)Cl₂, 80°C, LiHMDS
Purification Silica gel chromatography (hexane:EtOAc 4:1)
Analysis 11B^{11}\text{B} NMR (δ ~30 ppm for boronate)
Stability Storage: 0–6°C, argon atmosphere

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